N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Lipophilicity Hydrogen-bond acceptor capacity Medicinal chemistry SAR

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-43-4, molecular formula C18H18N2O3S2, molecular weight 374.48 g/mol) is a synthetic benzamide derivative containing a 4,7-dimethyl-substituted benzothiazole heterocycle linked via an amide bridge to a 4-(ethylsulfonyl)phenyl moiety. The compound belongs to the broader class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides claimed in Eurasian Patent EA019357B1, which describes such structures as exhibiting strong activity against hepatitis C virus.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 886916-43-4
Cat. No. B2445723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS886916-43-4
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
InChIInChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-9-7-13(8-10-14)17(21)20-18-19-15-11(2)5-6-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyLDOBNAAZUXPDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-43-4): Compound Class and Key Procurement Characteristics


N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-43-4, molecular formula C18H18N2O3S2, molecular weight 374.48 g/mol) is a synthetic benzamide derivative containing a 4,7-dimethyl-substituted benzothiazole heterocycle linked via an amide bridge to a 4-(ethylsulfonyl)phenyl moiety. [1] The compound belongs to the broader class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides claimed in Eurasian Patent EA019357B1, which describes such structures as exhibiting strong activity against hepatitis C virus. [2] This compound is supplied as a research reagent, typically at ≥95% purity, and is structurally positioned at the intersection of benzothiazole-based kinase inhibitor scaffolds and sulfone-containing benzamide pharmacophores, making it a candidate probe for target identification and structure–activity relationship (SAR) exploration.

Why Generic Substitution Is Not Straightforward for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-43-4)


Benzothiazole-benzamide analogs within the same chemical series cannot be treated as interchangeable building blocks or probes. The nature of the sulfone substituent on the benzamide ring—ethylsulfonyl versus methylsulfonyl, morpholinosulfonyl, or dimethylsulfamoyl—directly modulates lipophilicity, hydrogen-bond acceptor capacity, and steric occupancy at the sulfone site, all of which influence target binding poses, cellular permeability, and metabolic stability. [2] The 4,7-dimethyl substitution pattern on the benzothiazole core further distinguishes this compound from 5,6-dimethyl or unsubstituted benzothiazole analogs by altering the electron density distribution and conformational preferences of the bicyclic system. [1] In a patent landscape where closely related compounds are claimed for divergent indications—from HCV antivirals (EA019357B1) to CTPS1 inhibitors (US20230183229A1) and kinase inhibitors—substituting one analog for another without experimental validation risks shifting both the primary target engagement profile and the off-target liability landscape. [3] The absence of head-to-head comparative selectivity data across this specific series makes blind substitution scientifically indefensible.

Quantitative Differentiation Evidence: N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide vs. Closest Structurally Cataloged Analogs


Sulfone Group Identity Differentiates Lipophilicity and Hydrogen-Bond Acceptor Profile Relative to Methylsulfonyl and Dimethylsulfamoyl Analogs

The ethylsulfonyl substituent on the target compound is predicted to confer higher lipophilicity (cLogP) and greater steric bulk compared to the closest cataloged methylsulfonyl analog, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896352-61-7). [1] The ethyl group adds one methylene unit relative to the methylsulfonyl congener; based on the fragment-based Hansch-Leo π-system, a methylene increment contributes approximately +0.5 log units to the octanol-water partition coefficient (logP), yielding an estimated cLogP shift of ~+0.5 for the target compound versus the methylsulfonyl analog. [2] This difference is within the range known to alter both passive membrane permeability and plasma protein binding in benzamide series. [3] The dimethylsulfamoyl analog (CAS 862807-53-2) introduces a tertiary sulfonamide nitrogen that alters hydrogen-bond donor/acceptor topology in a fundamentally different manner, making it an unsuitable surrogate for target engagement studies where the sulfone's H-bond acceptor profile is critical. No direct experimental logP values for these specific compounds have been published; computed values using standard algorithms are available from vendor catalogs but are not considered primary evidence.

Lipophilicity Hydrogen-bond acceptor capacity Medicinal chemistry SAR Sulfone physicochemical properties

Patent Class Designation Supports Prioritized Antiviral Screening Relative to Non-Sulfonyl Benzothiazole Amides

The target compound falls within the Markush structure of patent EA019357B1, which explicitly claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as agents with strong activity against hepatitis C virus. [1] The patent discloses that compounds of this class produce EC50 values in antiviral assays and reports that combination treatments with interferon-α, ribavirin, or HCV protease inhibitors show additive-to-synergistic antiviral effects as determined by isobologram analysis (see patent Figures 1–4). [1] While the target compound itself is not explicitly exemplified in the patent, it is structurally encompassed by the claims. By contrast, closely related benzothiazole-benzamides lacking the alkylsulfonyl pharmacophore—such as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide (PubChem CID 4454088) and N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide—are not covered by this patent and lack any published antiviral activity data. [2] This provides a rationale-based screening prioritization: if an HCV-relevant research program is selecting among commercially available 4,7-dimethylbenzothiazole-benzamides, the alkylsulfonyl-substituted compound should be prioritized over non-sulfonyl analogs based on patent-validated class-level activity.

Hepatitis C virus Antiviral drug discovery Patent landscape analysis Alkylsulfonyl thiazole benzamides

4,7-Dimethylbenzothiazole Substitution Pattern Distinguishes This Compound from 5,6-Dimethyl and Unsubstituted Benzothiazole Series in Kinase Inhibition Contexts

The 4,7-dimethyl substitution pattern on the benzothiazole ring of the target compound creates a distinct electronic environment compared to the 5,6-dimethyl regioisomer found in compounds such as N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941868-71-9). [1] The 4- and 7-positions are adjacent to the ring-junction nitrogen and sulfur atoms, respectively, placing the methyl groups in proximity to heteroatoms involved in hydrogen bonding and metal coordination. The 5,6-dimethyl regioisomer places substituents distal to these heteroatoms. Published SAR studies on benzothiazole kinase inhibitors, including PI3K/mTOR dual inhibitors (J. Med. Chem. 2011, 54, 1789), demonstrate that the position of substituents on the benzothiazole ring can alter kinase selectivity profiles by affecting the dihedral angle between the benzothiazole and the amide-linked phenyl ring, thereby modifying the compound's capacity to occupy selectivity pockets. [2] While no direct 4,7-dimethyl vs. 5,6-dimethyl head-to-head comparison data exist for this specific chemotype, class-level benzothiazole SAR indicates that regioisomeric substitution patterns routinely produce ≥10-fold differences in IC50 values against specific kinases. [3]

Benzothiazole substitution pattern Kinase inhibitor selectivity Structure-activity relationship Dimethyl regioisomers

Computed Physicochemical Property Differentiation: Molecular Weight, Rotatable Bonds, and H-Bond Donor Count vs. Morpholinosulfonyl and Dimethylsulfamoyl Analogs

Key computed physicochemical properties relevant to drug discovery decision-making are compared across the target compound and its two most closely related commercially available sulfone/sulfonamide analogs. [1] The target compound (ethylsulfonyl) has a molecular weight of 374.48 g/mol and contains 5 rotatable bonds, positioning it favorably within Lipinski's Rule of Five space. The dimethylsulfamoyl analog (CAS 862807-53-2, MW = 389.49) carries a higher molecular weight and introduces an additional tertiary amine nitrogen that may affect hERG binding liability. The morpholinosulfonyl analog (MW > 430) is substantially larger and resides in a different property space. [2] The ethylsulfonyl compound has zero hydrogen-bond donors beyond the amide NH, in contrast to certain analogs that introduce additional donors, which may influence permeability and oral bioavailability in downstream applications. [3] These computed property differences are based on standard cheminformatic algorithms and are not verified by experimental measurements.

Drug-likeness Physicochemical property comparison Lead optimization Ligand efficiency metrics

Evidence-Backed Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-43-4)


Anti-Hepatitis C Virus Drug Discovery: Prioritized Screening Probe Based on Patent Class Evidence

The compound's structural inclusion within the EA019357B1 patent scope, which claims alkylsulfonyl N-(thiazol-2-yl)benzamides as anti-HCV agents, supports its use as a screening probe in HCV replicon assays. [1] Procurement for HCV-focused programs should prioritize this compound over non-sulfonyl 4,7-dimethylbenzothiazole-benzamide analogs (e.g., N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide), which have no patent-validated antiviral class association. Note: actual EC50 data for this specific compound against HCV have not been published; users should verify activity in their own replicon systems.

Kinase Inhibitor Library Design: Regioisomeric Selectivity SAR Exploration

The 4,7-dimethylbenzothiazole substitution pattern is underexplored relative to 5,6-dimethyl and unsubstituted benzothiazole scaffolds in published kinase inhibitor series. [2] Procuring this compound alongside its 5,6-dimethyl regioisomer (e.g., CAS 941868-71-9) enables systematic exploration of how methyl group position on the benzothiazole core affects kinase selectivity profiles, as documented for structurally related PI3K/mTOR dual inhibitor chemotypes. [3]

Sulfone Pharmacophore Optimization in Lead Series: Ethylsulfonyl as a Lipophilicity Tuning Handle

In lead optimization campaigns where a methylsulfonyl-substituted benzothiazole benzamide has been identified as a hit, the ethylsulfonyl analog (this compound) provides a controlled, single-methylene increment to explore lipophilicity-activity relationships. [1] The estimated ΔcLogP of ~+0.5 relative to the methylsulfonyl congener (CAS 896352-61-7) falls within the range known to modulate both target potency and ADME properties. [2] This compound should be procured as part of a matched molecular pair analysis set alongside the methylsulfonyl and, optionally, the isopropylsulfonyl analogs.

Chemical Biology Probe Development: Benzothiazole-Sulfone Hybrid Scaffold

The compound occupies a hybrid pharmacophore space combining features of benzothiazole kinase inhibitor scaffolds (typified by PI3K/mTOR inhibitor chemotypes) and sulfonyl benzamide apoptosis-inducing agents (patent class of sulfonyl benzamides for cancer). [3] This makes it suitable for broad phenotypic screening panels aimed at identifying novel mechanisms of action in oncology, where the benzothiazole moiety may engage kinase ATP-binding sites while the sulfonyl benzamide portion may modulate protein-protein interactions or redox pathways.

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.